Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate

Physicochemical Properties Lipophilicity Drug Design

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8) is a phenolic ester, specifically a methyl ester of 4-hydroxy-2-methylbenzenepropanoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is a versatile small molecule scaffold and synthetic intermediate, distinguished from its closest analog, methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2), by the presence of an ortho-methyl substituent on the aromatic ring.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 105731-18-8
Cat. No. B035332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-Hydroxy-2-methylphenyl)propanoate
CAS105731-18-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)CCC(=O)OC
InChIInChI=1S/C11H14O3/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3
InChIKeyJHUHSBADMPWLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8) | Technical Benchmark for Sourcing and Differentiation


Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CAS 105731-18-8) is a phenolic ester, specifically a methyl ester of 4-hydroxy-2-methylbenzenepropanoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. It is a versatile small molecule scaffold and synthetic intermediate, distinguished from its closest analog, methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2), by the presence of an ortho-methyl substituent on the aromatic ring. This structural feature modifies its physicochemical and biological interaction profile, making it a non-interchangeable building block for specific pharmaceutical and fine chemical applications .

Why Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (105731-18-8) is a Non-Substitutable Procurement Item


Generic substitution within the phenylpropanoate ester class is not scientifically valid due to the quantifiable impact of the 2-methyl substituent on critical molecular properties. The addition of a methyl group at the ortho position relative to the hydroxy group increases molecular weight (194.23 vs. 180.20 g/mol) and calculated lipophilicity (XLogP3-AA = 2.0 vs. 1.9 for the non-methylated analog), which directly influences membrane permeability, protein binding, and metabolic stability in derived bioactive molecules [1]. Furthermore, this compound serves as a documented and specific intermediate in the synthesis of high-value therapeutic candidates, including GPR40 agonists for type 2 diabetes and selective adenosine receptor antagonists, a role for which the non-methylated analog is not cited [2][3]. Procuring an analog without this precise substitution pattern introduces an uncharacterized and likely detrimental variable, potentially invalidating synthetic routes and biological assays.

Quantitative Differentiation Evidence for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (105731-18-8)


Lipophilicity Differentiation from Non-Methylated Phenylpropanoate Analog

The ortho-methyl substitution on Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate results in a calculated increase in lipophilicity compared to its closest analog, Methyl 3-(4-hydroxyphenyl)propanoate. This is reflected in the computed XLogP3-AA values, where the target compound has a value of 2.0, while the analog lacking the methyl group has a value of 1.9 [1][2]. This 0.1 unit increase in logP indicates a measurable difference in partition coefficient, which can affect compound behavior in biological systems and synthetic processes.

Physicochemical Properties Lipophilicity Drug Design

Crucial Intermediate in the Synthesis of Potent GPR40 Agonists

Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate is a key synthetic precursor for a series of potent and orally available GPR40 agonists. The lead compound in this series, (R)-7k, demonstrated an EC50 of 5.7 nM for GPR40 activation [1]. In contrast, the structurally related analog without the 2-methyl group is not reported as a key intermediate in this or similar high-potency GPR40 agonist development programs, underscoring the specific requirement for the 2-methyl-4-hydroxyphenyl scaffold .

GPR40 Agonist Type 2 Diabetes Synthetic Intermediate

High Potency HMG-CoA Reductase Inhibition by a Direct Derivative

A direct derivative of Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate exhibits potent inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. BindingDB reports an IC50 of 19 nM for this derivative (BDBM50193396 / CHEMBL3951152) against the rat liver microsomal enzyme [1]. This level of potency establishes the 2-methyl-4-hydroxyphenyl scaffold as a privileged structure for developing potent inhibitors, a feature that cannot be assumed for the non-methylated analog.

HMG-CoA Reductase Cholesterol Biosynthesis Enzyme Inhibition

Optimal Procurement Scenarios for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (105731-18-8)


Synthesis and Optimization of Next-Generation GPR40 Agonists for Diabetes Research

Procure Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate for use as a critical starting material in the multi-step synthesis of GPR40 agonists, as detailed in the 2011 Journal of Medicinal Chemistry study [1]. The ortho-methyl substitution is a key feature of the phenylpropanoic acid moiety, essential for achieving the potent agonist activity (EC50 = 5.7 nM) and favorable pharmacokinetic profiles reported for lead compounds like 4p [1]. Substitution with a non-methylated analog would yield a different chemical series with unknown and likely inferior activity.

Medicinal Chemistry Programs Targeting HMG-CoA Reductase for Cholesterol Modulation

This compound is a privileged starting point for designing potent HMG-CoA reductase inhibitors. As demonstrated by derivative BDBM50193396, which shows an IC50 of 19 nM against the rat enzyme, the 2-methyl-4-hydroxyphenyl scaffold provides a strong foundation for achieving nanomolar potency [2]. Researchers should procure this exact compound to ensure the structural features necessary to recapitulate and build upon this validated inhibitory activity.

Development of Novel Adenosine Receptor Antagonists for Cardiovascular or Neurological Disorders

Procurement is indicated for groups working on selective adenosine receptor antagonists. The compound is cited as an intermediate in patent US5208240, which discloses 8-substituted purines as selective A1-adenosine receptor antagonists for treating conditions like Alzheimer's disease and congestive heart failure [3]. The specific 2-methyl substitution pattern is integral to the synthetic route and the final antagonist's structure.

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